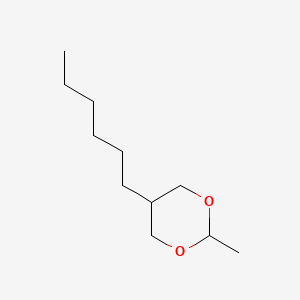![molecular formula C10H12O2 B14705945 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one CAS No. 22583-62-6](/img/structure/B14705945.png)
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one, also known as 3’-Hydroxyacetophenone, is an organic compound with the molecular formula C8H8O2. It is a derivative of acetophenone, characterized by the presence of a hydroxyethyl group at the meta position of the phenyl ring. This compound is known for its crystalline structure and is used in various organic synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the reaction of meta-aminoacetophenone with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled, and the resulting product is recrystallized from hot water to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyacetophenone: Similar structure but lacks the hydroxyethyl group.
4-Hydroxyacetophenone: Hydroxy group at the para position instead of the meta position.
2-Hydroxyacetophenone: Hydroxy group at the ortho position
Uniqueness
1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one is unique due to the presence of the hydroxyethyl group at the meta position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs .
Propiedades
Número CAS |
22583-62-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-[3-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7,11H,1-2H3 |
Clave InChI |
YYRHKGUSBRUPHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



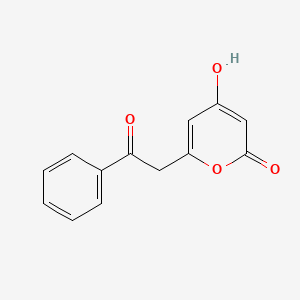

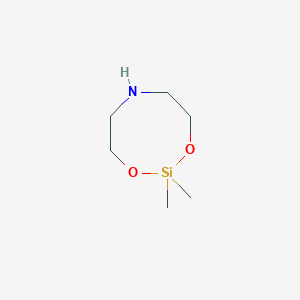
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
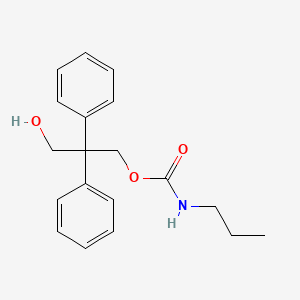

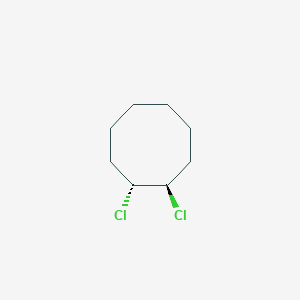
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
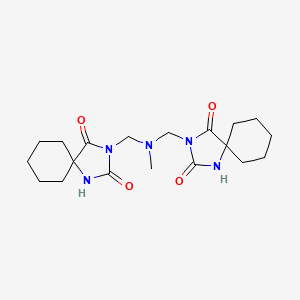
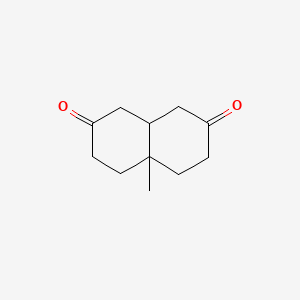
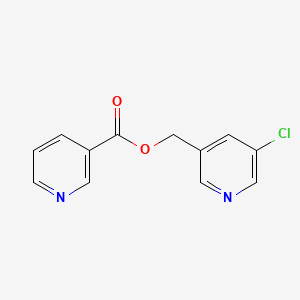
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
